N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE
Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that combines the structural features of adamantane and naphthalene Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while naphthalene is a polycyclic aromatic hydrocarbon
Preparation Methods
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE involves multiple steps. One common method starts with the preparation of adamantan-1-ol, which is then reacted with ethylene oxide to form 2-(adamantan-1-yloxy)ethanol. This intermediate is further reacted with 3-methoxynaphthalene-2-carboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product .
Chemical Reactions Analysis
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential antiviral and anticancer activities.
Medicine: The compound is investigated for its potential use in drug development, particularly for its stability and bioavailability.
Industry: It is explored for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The naphthalene ring can intercalate with DNA, disrupting its replication and transcription processes. These interactions make the compound a candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar compounds to N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE include:
N-(1-ADAMANTYL)-2-CHLOROACETAMIDE: Known for its antiviral properties.
N-(1-ADAMANTYL)-2-FLUOROANILINE: Studied for its potential use in medicinal chemistry.
N-(1-ADAMANTYL)-2-METHOXYBENZAMIDE: Investigated for its stability and bioavailability.
The uniqueness of this compound lies in its combination of adamantane and naphthalene structures, which confer both stability and potential biological activity.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-3-methoxynaphthalene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-27-22-12-20-5-3-2-4-19(20)11-21(22)23(26)25-6-7-28-24-13-16-8-17(14-24)10-18(9-16)15-24/h2-5,11-12,16-18H,6-10,13-15H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIKVJMRUKCDKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NCCOC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.